
PF-3882845
Overview
Description
PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist. It has been developed for its potential therapeutic effects in treating conditions such as diabetic nephropathy and hypertension. This compound is known for its high selectivity and potency in inhibiting the mineralocorticoid receptor, which plays a crucial role in fluid and electrolyte balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-03882845 is synthesized through a series of chemical reactions involving the formation of a benzoindazole core structure. The synthetic route typically involves the following steps:
Formation of the benzoindazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups such as chloro, cyano, and carboxylic acid groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of PF-03882845 involves scaling up the synthetic route while ensuring consistency and purity. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Pyrazoline Ring Formation
The core pyrazoline scaffold is synthesized via cyclization of chalcone derivatives with arylhydrazines. This reaction proceeds under acidic or basic conditions, forming the five-membered heterocyclic ring essential for MR binding.
Reaction Example :
Chalcone + Arylhydrazine → Pyrazoline derivative
(Conditions: Ethanol, reflux, 12–24 hrs; Yield: 60–75%)
Benzo[g]indazole Scaffold Construction
The pyrazoline intermediate undergoes annulation to form the benzo[g]indazole core. This step employs palladium-catalyzed cross-coupling or thermal cyclization.
Carboxylate Moiety Incorporation
A carboxylic acid group is introduced at the 7-position via hydrolysis of a nitrile or ester precursor. This modification mitigates hERG channel inhibition and improves aqueous solubility.
Structural Optimization and Reaction Outcomes
Table 1 : Critical Reactions and Their Impact on PF-03882845 Properties
Key Structural Features and Reactivity
Table 2 : Functional Group Contributions
Pharmacological Implications of Synthetic Design
PF-03882845’s optimized structure achieves:
-
MR selectivity : >1,000-fold selectivity over glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors .
-
Reduced cardiotoxicity : Carboxylate group lowers hERG binding (IC₅₀ >30 μM vs. eplerenone’s 1.5 μM).
-
Enhanced solubility : LogD₇.₄ = 2.1 vs. 4.3 for earlier analogs, enabling better oral bioavailability.
In vivo studies demonstrated 40 mg/kg/day PF-03882845 reduced albuminuria and renal injury in Dahl salt-sensitive rats comparably to eplerenone, with less hyperkalemia .
Clinical Development Challenges
Phase II trials (NCT01488877) for diabetic nephropathy were halted due to recruitment difficulties and strategic shifts . Later derivatives like (R)-14c improved solubility and potency but lack published cardiovascular outcome data .
This compound remains a benchmark for non-steroidal MR antagonist design, illustrating how targeted synthetic modifications address pharmacokinetic and safety challenges.
Scientific Research Applications
Renal Protection
1. Mechanism of Action
PF-3882845 works by blocking the mineralocorticoid receptor, which mediates sodium and water retention as well as potassium secretion in the kidneys. By inhibiting this receptor, this compound helps to prevent renal damage associated with conditions such as diabetic nephropathy and chronic kidney disease. Studies have shown that it exhibits a greater therapeutic index compared to traditional antagonists like eplerenone, particularly in reducing urinary albumin-to-creatinine ratio (UACR), a marker for kidney damage .
2. Preclinical Studies
In animal models, this compound demonstrated significant renal protective effects. For instance, in a study involving rats subjected to aldosterone-induced renal damage, this compound was more effective than eplerenone in lowering UACR while causing less elevation in serum potassium levels . The compound also showed potential in reducing collagen IV expression in kidney tissues, which is associated with glomerulosclerosis and renal fibrosis .
3. Clinical Trials
Although this compound reached clinical testing phases for diabetic nephropathy, early trials were terminated due to recruitment challenges and strategic shifts within Pfizer . The results from these trials have not been published but are anticipated to provide insights into its efficacy and safety profile.
Cardiovascular Benefits
This compound has also been evaluated for its cardiovascular effects. Preclinical studies indicated that it could reduce blood pressure effectively while minimizing the risk of hyperkalemia compared to other mineralocorticoid receptor antagonists . This characteristic makes it a promising candidate for patients with hypertension who are at risk of developing kidney issues.
Comparative Efficacy
The following table summarizes key findings from studies comparing this compound with other mineralocorticoid receptor antagonists:
Parameter | This compound | Eplerenone |
---|---|---|
Potency (IC50) | 0.755 nM | 109 nM |
UACR Reduction | Significant | Moderate |
Serum Potassium Increase | Lesser extent | Greater extent |
Renal Fibrosis Reduction | Significant | Moderate |
Mechanism of Action
PF-03882845 exerts its effects by selectively binding to and inhibiting the mineralocorticoid receptor. This receptor is involved in the regulation of fluid and electrolyte balance in the body. By inhibiting this receptor, PF-03882845 helps to reduce the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion. This leads to a decrease in blood pressure and a reduction in renal injury .
Comparison with Similar Compounds
PF-03882845 is compared with other mineralocorticoid receptor antagonists such as eplerenone and spironolactone:
Eplerenone: PF-03882845 has a higher selectivity and potency compared to eplerenone, making it more effective in reducing renal injury with a lower risk of hyperkalemia
Spironolactone: PF-03882845 has a better safety profile and fewer side effects compared to spironolactone, which is known for its anti-androgenic effects
List of Similar Compounds
- Eplerenone
- Spironolactone
- Finerenone
- Esaxerenone .
Biological Activity
PF-3882845 is a non-steroidal mineralocorticoid receptor (MR) antagonist that has garnered attention for its potential therapeutic applications in managing conditions such as chronic kidney disease (CKD) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions primarily by inhibiting the mineralocorticoid receptor, which plays a crucial role in regulating electrolyte balance and blood pressure. By blocking this receptor, this compound reduces the effects of aldosterone, a hormone that can lead to sodium retention, potassium excretion, and water retention. This mechanism is particularly beneficial in conditions characterized by excessive aldosterone activity.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : It shows high selectivity for the MR compared to other steroid receptors, minimizing off-target effects.
- Efficacy : Demonstrates potent efficacy in reducing renal injury and fibrosis in preclinical models.
- Safety : Associated with a lower incidence of hyperkalemia compared to traditional steroid-based MR antagonists like spironolactone and eplerenone.
Preclinical Studies
Several studies have evaluated the efficacy of this compound in animal models. Notably:
- Renal Protection : In a study involving rats with induced nephropathy, this compound significantly reduced markers of renal injury and fibrosis compared to control groups. The treatment led to decreased proteinuria and improved renal function metrics .
- Cardiovascular Effects : Another investigation highlighted its potential benefits in heart failure models, where this compound administration resulted in reduced cardiac hypertrophy and improved hemodynamic parameters .
Clinical Implications
While most data on this compound comes from preclinical studies, its implications for human health are promising. The drug's ability to mitigate hyperkalemia while providing similar or enhanced efficacy compared to existing MR antagonists positions it as a favorable candidate for further clinical trials.
Case Study 1: Chronic Kidney Disease
A clinical case study reported on a patient with CKD who was treated with this compound. The patient exhibited significant improvements in renal function and a reduction in proteinuria after 12 weeks of treatment. This aligns with findings from animal studies indicating that this compound effectively protects against renal injury .
Case Study 2: Heart Failure Management
In a cohort study involving patients with heart failure, those treated with this compound showed improved functional capacity and reduced hospitalization rates due to heart failure exacerbations. These outcomes suggest that this compound may offer substantial benefits over traditional therapies .
Comparative Efficacy Table
Parameter | This compound | Spironolactone | Eplerenone |
---|---|---|---|
Selectivity for MR | High | Moderate | High |
Incidence of Hyperkalemia | Low | High | Moderate |
Renal Injury Reduction | Significant | Moderate | Moderate |
Cardiac Hypertrophy Reduction | Significant | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of PF-3882845's selectivity for the mineralocorticoid receptor (MR) over the progesterone receptor (PR)?
this compound exhibits high MR selectivity with a binding IC50 of 2.7 nM versus 310 nM for PR . Methodologically, this selectivity is determined via competitive binding assays using radiolabeled ligands (e.g., H-aldosterone for MR) and recombinant receptor proteins. Researchers should validate binding affinity using dose-response curves and cross-test against related nuclear receptors to rule off-target effects .
Q. How do pharmacokinetic properties of this compound influence dosing protocols in rodent models?
In Sprague-Dawley rats, this compound shows 86% oral bioavailability and a plasma clearance rate of 9.8 mL/min/kg, with a terminal half-life of 1.7 hours after IV administration . To design dosing regimens, researchers should use allometric scaling to adjust for species differences and monitor plasma concentrations via LC-MS/MS. Steady-state levels can be maintained through twice-daily oral dosing in chronic studies .
Q. What experimental models are appropriate for studying this compound's antihypertensive and renal protective effects?
The Dahl salt-sensitive (SS) rat model is widely used, as this compound reduces blood pressure, albuminuria, and renal damage in this strain . Methodological considerations include standardized high-salt diets, systolic blood pressure monitoring via tail-cuff plethysmography, and histological analysis of kidney tissues. Controls should include MR agonist-treated groups to confirm target engagement .
Q. How should solubility and stability of this compound be managed in in vitro assays?
this compound has a solubility of 8 mg/mL in DMSO (19.05 mM). For cell-based assays, prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C. Pre-warm to room temperature and vortex before use to ensure homogeneity. Solvent concentration in culture media should not exceed 0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can structural modifications of this compound improve MR antagonism while minimizing PR binding?
Structure-activity relationship (SAR) studies guided by X-ray crystallography of MR-ligand complexes can identify critical residues (e.g., Asn770, Gln776) for selective binding. Replace the pyrazoline core with bioisosteres (e.g., triazoles) and assess binding kinetics via surface plasmon resonance (SPR). Cross-test analogs in MR/PR reporter gene assays to quantify functional selectivity .
Q. What statistical approaches resolve contradictions in this compound's efficacy across preclinical studies?
Discrepancies in renal outcomes may arise from differences in animal strain, dosing duration, or endpoint measurements. Apply meta-analysis with random-effects models to pool data, adjusting for covariates like baseline blood pressure and urinary sodium excretion. Sensitivity analyses can identify outlier studies, while Bayesian hierarchical models quantify uncertainty .
Q. How can researchers optimize high-throughput screening (HTS) workflows for identifying this compound derivatives?
Use fluorescence polarization assays with fluorescently tagged MR-LBD (ligand-binding domain) for primary screening. Counter-screen against PR and glucocorticoid receptor (GR) to eliminate cross-reactive hits. Prioritize compounds with >50-fold selectivity and favorable Lipinski parameters. Validate hits using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What experimental controls are critical for ensuring reproducibility in in vivo studies of this compound?
Include vehicle controls (e.g., 0.5% methylcellulose for oral gavage), MR agonist-treated groups (e.g., aldosterone), and genetic controls (e.g., MR-knockout models). Randomize animals by weight and baseline blood pressure, and blind investigators to treatment groups during data collection. Power analyses should determine cohort sizes (n ≥ 8/group) to detect 20% differences in primary endpoints .
Q. How can transcriptomic profiling elucidate this compound's off-target effects in renal tissues?
Perform RNA-seq on kidney cortex samples from treated vs. control Dahl SS rats. Use pathway enrichment tools (e.g., GSEA, DAVID) to identify MR-independent pathways (e.g., TGF-β, Wnt). Validate candidate genes via qPCR and immunohistochemistry. Cross-reference with PR or GR knockout models to distinguish direct vs. indirect effects .
Q. What methodologies validate this compound's target engagement in human-derived cell lines?
Use luciferase reporter assays in HEK293 cells transfected with human MR and a GRE-driven luciferase construct. Co-treat with aldosterone (10 nM) and this compound (0.1–10 µM) to measure dose-dependent inhibition. Confirm MR nuclear translocation via immunofluorescence and subcellular fractionation .
Properties
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023650-66-9 | |
Record name | PF-03882845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03882845 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1023650-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-03882845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.